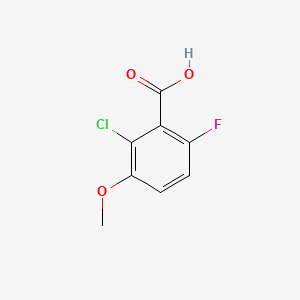

2-Chloro-6-fluoro-3-methoxybenzoic acid

Description

Contextual Significance in Organic Chemistry

In the broader context of organic chemistry, the significance of 2-Chloro-6-fluoro-3-methoxybenzoic acid lies in its identity as a halogenated aromatic compound. Halogenated benzoic acids are crucial precursors in the synthesis of a wide array of commercially important products, including pharmaceuticals, agrochemicals, and dyes. mdpi.com The presence of both fluorine and chlorine atoms is particularly notable. Fluoro-substituted compounds are often considered more environmentally acceptable alternatives to certain chlorinated compounds, making them relevant in modern green chemistry initiatives. mdpi.com

The substituents on the aromatic ring serve to activate or deactivate the molecule towards certain reactions and direct incoming electrophiles or nucleophiles to specific positions. The chlorine and fluorine atoms are ortho and para directors, yet they are deactivating due to their inductive electron-withdrawing effects. Conversely, the methoxy (B1213986) group is an ortho, para-directing and activating group. This combination of electronic effects makes the compound a nuanced substrate for further functionalization, allowing chemists to construct complex molecular architectures with high regioselectivity.

Role in Contemporary Chemical Synthesis Paradigms

This compound serves as a key intermediate in multi-step synthetic pathways. Its utility has been demonstrated in the preparation of bioactive molecules. For instance, it is a reported intermediate in the synthesis of stearoyl-CoA desaturase 1 (SCD1) inhibitors, which are investigated for the treatment of various diseases. guidechem.com

The compound's carboxylic acid group allows for a range of classical transformations, such as esterification, amidation, and conversion to an acid chloride. One documented reaction shows that this compound can react with phthalimide (B116566) under reflux conditions in a process noted for its simplicity and high atom economy. guidechem.com This highlights its role as a practical building block in synthetic schemes that prioritize efficiency and minimal waste. The synthesis of related halogenated benzoic acids often involves methods such as the oxidation of the corresponding aldehyde or palladium-catalyzed carbonylation of an aryl halide, which are common strategies in modern organic synthesis. researchgate.netgoogle.com

Overview of Research Trajectories for Halogenated Methoxybenzoic Acids

Research involving halogenated methoxybenzoic acids is driven by the consistent demand for novel and high-purity chemical compounds, particularly from the pharmaceutical and agrochemical sectors. dataintelo.com A significant trend in this field is the development of more efficient and sustainable synthetic methodologies to produce these intermediates, aiming to reduce production costs and environmental impact. dataintelo.com

From a more fundamental perspective, research is actively exploring how the nature and position of halogen and alkoxy substituents influence the chemical properties and reactivity of the benzoic acid scaffold. Studies investigate the regioselectivity of reactions such as rhodium-catalyzed C-H activation, where weak non-covalent interactions involving the methoxy group can direct the outcome of the reaction. mdpi.com Furthermore, the unique electronic properties of these molecules make them subjects of structural and computational studies. For example, research on 2-chloro-6-fluorobenzoic acid has explored its conformational preferences, revealing that the cis conformer is significantly lower in energy. mdpi.com Such fundamental investigations are crucial for predicting reactivity and designing new synthetic applications for complex molecules like this compound.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-6-fluoro-3-methoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClFO3/c1-13-5-3-2-4(10)6(7(5)9)8(11)12/h2-3H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXTMPKFTDKMFOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)F)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80395224 | |

| Record name | 2-Chloro-6-fluoro-3-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80395224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886499-40-7 | |

| Record name | 2-Chloro-6-fluoro-3-methoxybenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886499-40-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-6-fluoro-3-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80395224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 2 Chloro 6 Fluoro 3 Methoxybenzoic Acid

Advanced Synthetic Strategies for 2-Chloro-6-fluoro-3-methoxybenzoic Acid

The construction of a precisely substituted benzene (B151609) ring like that in this compound requires sophisticated and regioselective synthetic methods.

Directed Ortho-Metalation Approaches in Benzoic Acid Synthesis

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. In this approach, a directing group on the ring coordinates to an organolithium reagent, promoting deprotonation at a specific adjacent (ortho) position. The carboxylic acid group itself, after in-situ deprotonation to a carboxylate, can serve as an effective director of ortho-lithiation. acs.org

For instance, studies on unprotected 2-methoxybenzoic acid have shown that treatment with sec-butyllithium (B1581126) (s-BuLi) and tetramethylethylenediamine (TMEDA) at low temperatures results in exclusive deprotonation at the C6 position, which is ortho to the carboxylate. acs.orgorganic-chemistry.org This lithiated intermediate can then react with an electrophile to introduce a new substituent with high regioselectivity. The directing ability of various groups has been studied, and the carboxylate group is considered a significant tool in these strategies. organic-chemistry.org In the context of this compound, the existing substituents would influence the site of any potential DoM reaction, guided by the established hierarchy of directing group abilities.

Table 1: Regioselectivity in Directed Ortho-Metalation of 2-Methoxybenzoic Acid

| Reagent System | Position of Deprotonation | Reference |

| s-BuLi/TMEDA | Ortho to carboxylate (C6) | acs.org, organic-chemistry.org |

| n-BuLi/t-BuOK | Reversal of regioselectivity | acs.org, organic-chemistry.org |

Nucleophilic Aromatic Substitution (SNAr) Reactions in Halogenated Benzoic Acid Synthesis

Nucleophilic aromatic substitution (SNAr) is a key reaction for synthesizing highly substituted aromatic compounds, particularly those bearing electron-withdrawing groups. mdpi.com The mechanism involves the attack of a nucleophile on the aromatic ring, displacing a leaving group, typically a halide. The presence of electron-withdrawing groups ortho or para to the leaving group stabilizes the negatively charged intermediate (Meisenheimer complex), accelerating the reaction.

In the synthesis of halogenated benzoic acids, an SNAr reaction can be a crucial step. For example, a synthetic route to 2-chloro-6-methylbenzoic acid utilizes an SNAr approach on a precursor molecule. researchgate.net For this compound, a plausible route would involve a precursor like 2,3-dichloro-6-fluorobenzoic acid or 2,6-difluoro-3-chlorobenzoic acid. The methoxy (B1213986) group could be introduced by reaction with a methoxide (B1231860) source. The relative reactivity of halogens as leaving groups in SNAr is typically F > Cl > Br > I, meaning a fluorine atom would be preferentially displaced over a chlorine atom if the positions are electronically similar. byu.edu

Stereoselective Synthetic Pathways

The compound this compound is achiral and does not possess any stereogenic centers. Therefore, its synthesis does not inherently require stereoselective control. However, the principles of stereoselectivity are paramount in the synthesis of more complex molecules that might use this acid as a building block.

A relevant area of advanced stereoselective synthesis is atropisomerism, which arises from restricted rotation around a single bond, creating axial chirality. snnu.edu.cn This is common in sterically hindered biaryl compounds. While the target molecule itself is not atropisomeric, derivatives of substituted benzoic acids are often used in the synthesis of axially chiral ligands and molecules of pharmaceutical interest. snnu.edu.cnqub.ac.uk The synthesis of such complex structures often employs transition-metal-catalyzed asymmetric C-H functionalization or organocatalytic approaches to control the orientation of the stereogenic axis. snnu.edu.cnnih.gov

Multi-Step Synthesis from Precursor Compounds

The synthesis of a multi-substituted aromatic ring like this compound is almost always achieved through a multi-step pathway starting from simpler, commercially available precursors. The sequence of reactions is critical to ensure the correct placement of each functional group.

Plausible synthetic routes can be inferred from methodologies used for similar compounds:

Oxidation of a substituted toluene (B28343): A common strategy involves the synthesis of a substituted toluene followed by oxidation of the methyl group to a carboxylic acid. For example, a process for making 2-chloro-6-fluorobenzaldehyde (B137617) starts with 2-chloro-6-fluorotoluene, which is then chlorinated and hydrolyzed. google.com This aldehyde can be readily oxidized to the corresponding benzoic acid.

Building from a phenol (B47542) or aniline: A route for 2-fluoro-3-nitrobenzoic acid begins with o-methylphenol, which undergoes a sequence of nitration, chlorination (to replace the hydroxyl group), fluorination, and finally, oxidation of the methyl group. wipo.int

Sequential halogenation and functionalization: One could envision starting with a simpler methoxy-phenol or methoxy-aniline, performing selective halogenations, and then converting a precursor group (like an amino group via diazotization) into the final substituent. A published route to 2-chloro-6-fluorobenzoic acid involves diazotization, fluorination, ammoxidation, and hydrolysis. researchgate.net A patent for 2-methyl-3-methoxybenzoic acid starts from 3-chloro-o-xylene, which is oxidized and then methoxylated. google.com

A hypothetical multi-step synthesis for this compound could therefore involve the strategic functionalization of a starting material like 3-methoxy-2-chlorotoluene, followed by fluorination and final oxidation.

Regioselective Synthesis of Substituted Benzoic Acid Building Blocks

Advanced methods provide precise control over substituent placement. As discussed previously, Directed ortho-Metalation (DoM) is a premier technique for achieving regioselectivity. organic-chemistry.org By choosing the appropriate directing group and organolithium reagent, one can selectively introduce a functional group at a specific position adjacent to the director. acs.orgcapes.gov.br This method avoids the issues of mixed isomers common in other approaches and provides a reliable route to contiguously substituted benzoic acids that are otherwise difficult to access. organic-chemistry.orgbohrium.com

Functional Group Transformations and Derivatization Reactions

Once synthesized, this compound can undergo various chemical transformations at its functional groups, primarily the carboxylic acid moiety. These reactions are used to create derivatives or to incorporate the molecule into larger, more complex structures.

The carboxylic acid group is readily converted into a variety of other functional groups. Standard transformations include:

Esterification: Reaction with an alcohol under acidic conditions or via an acyl chloride produces the corresponding ester.

Amide Formation: Reaction with an amine, often activated by a coupling agent or by first converting the carboxylic acid to an acyl chloride, yields an amide. A reported reaction for the similar 2-chloro-6-fluoro-3-methylbenzoic acid involves its reaction with phthalimide (B116566) under reflux conditions to form an N-substituted derivative. guidechem.com

Acyl Chloride Formation: Treatment with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride converts the carboxylic acid to the more reactive acyl chloride, which is a versatile intermediate for forming esters, amides, and for use in Friedel-Crafts acylation reactions.

While the chloro, fluoro, and methoxy groups are generally more stable, they can be manipulated under specific conditions, such as high-temperature nucleophilic aromatic substitution to replace a halogen, or ether cleavage of the methoxy group with strong acids like HBr. However, reactions at the carboxylic acid are the most common for this class of compound.

Table 2: Common Derivatization Reactions of Benzoic Acids

| Reagent(s) | Functional Group Formed | Reaction Type |

| Alcohol (e.g., ROH), H⁺ | Ester (R-COOR') | Esterification |

| Thionyl Chloride (SOCl₂) | Acyl Chloride (R-COCl) | Acyl Halide Formation |

| Acyl Chloride + Amine (R'NH₂) | Amide (R-CONHR') | Amide Synthesis |

| Phthalimide, heat | N-acylphthalimide derivative | Amide/Imide Formation |

Oxidation Reactions Leading to Benzoic Acid Derivatives

The synthesis of substituted benzoic acids frequently involves the oxidation of an alkyl group, typically a methyl group, on the benzene ring. This transformation is a fundamental and widely practiced industrial method. For instance, the general industrial preparation of substituted benzoic acids often starts with the corresponding substituted alkylbenzenes. google.com

One established method involves the liquid-phase oxidation of a toluene derivative using oxygen or an oxygen-containing gas in the presence of a composite catalyst. google.com These catalysts often contain cobalt and manganese salts, and the reaction is typically carried out in a solvent like a halogenated hydrocarbon or an organic acid at elevated temperatures (110-160°C) and pressures. google.com While a specific procedure for 2-Chloro-6-fluoro-3-methoxy-toluene is not detailed in the available literature, this general method represents a viable and industrially scalable pathway.

A more specific laboratory-scale example can be inferred from the synthesis of the related compound, 2-chloro-6-methylbenzoic acid. In this process, 2-chloro-6-methylbenzaldehyde (B74664) is oxidized to the corresponding carboxylic acid, demonstrating a high-yield conversion. researchgate.net This indicates that if a precursor like 2-chloro-6-fluoro-3-methoxybenzaldehyde (B2439316) were available, its oxidation would be a straightforward step to obtain the target acid.

Table 1: General Conditions for Oxidation of Substituted Toluenes

| Parameter | Condition | Source |

| Starting Material | Substituted Alkylbenzene (e.g., Toluene derivative) | google.com |

| Oxidant | Oxygen-containing gas | google.com |

| Catalyst | Composite catalyst (e.g., Cobalt/Manganese salts) | google.com |

| Solvent | Aromatic Halogenated Hydrocarbons and/or Organic Acids | google.com |

| Temperature | 110 - 160 °C | google.com |

| Pressure | Atmospheric - 1.5 MPa | google.com |

Reduction Chemistry of the Carboxyl Group

The carboxylic acid functional group is amenable to various reduction reactions, typically yielding primary alcohols or, under harsher conditions, a methyl group. The specific outcome depends on the reducing agent employed and the reaction conditions.

For halogenated benzoic acids, reduction of the carboxyl group can lead to valuable synthetic intermediates like benzyl (B1604629) alcohols or aldehydes. For example, the potential reduction of the structurally similar 3-Bromo-2-chloro-6-fluorobenzoic acid to 3-Bromo-2-chloro-6-fluorobenzyl alcohol or the corresponding aldehyde has been noted as a possible transformation. This suggests that this compound could similarly be reduced to 2-chloro-6-fluoro-3-methoxybenzyl alcohol using common reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃). The resulting benzyl alcohol is a versatile intermediate for further functionalization.

Table 2: Potential Reduction Products of this compound

| Reagent | Product | Classification | Source |

| Strong Reducing Agent (e.g., LiAlH₄) | 2-chloro-6-fluoro-3-methoxybenzyl alcohol | Primary Alcohol | |

| Controlled Reducing Agent | 2-chloro-6-fluoro-3-methoxybenzaldehyde | Aldehyde |

Substitution Reactions on the Benzene Ring

Further substitution on the aromatic ring of this compound would be a classic example of electrophilic aromatic substitution. The position of any new substituent is directed by the electronic effects of the groups already present on the ring. The benzene ring in this molecule has two available positions for substitution (C-4 and C-5).

The directing effects of the existing substituents are as follows:

-OCH₃ (Methoxy): A strongly activating, ortho, para-directing group.

-F (Fluoro) and -Cl (Chloro): Deactivating, ortho, para-directing groups.

-COOH (Carboxyl): A deactivating, meta-directing group.

The methoxy group at C-3 directs incoming electrophiles to its ortho (C-2 and C-4) and para (C-6) positions. The fluoro group at C-6 directs to its ortho (C-5) and para (C-3) positions. The chloro group at C-2 directs to its ortho (C-3) and para (C-5) positions. The carboxylic acid at C-1 directs to its meta positions (C-3 and C-5).

Considering these influences, the C-5 position is favored by both the chloro and fluoro groups (ortho to F, meta to COOH). The C-4 position is favored by the strongly activating methoxy group (ortho to OCH₃). Therefore, the outcome of an electrophilic substitution reaction would likely be a mixture of products, with the precise ratio depending on the reaction conditions and the nature of the electrophile. The position of the halogen substituents is known to significantly impact the electronic effects and reactivity of the molecule.

Green Chemistry Approaches in this compound Synthesis

Modern synthetic chemistry emphasizes the principles of "Green Chemistry" to develop more sustainable and environmentally benign processes. While specific green synthesis routes for this compound are not prominently documented, general strategies for synthesizing benzoic acid derivatives offer insight into potential eco-friendly alternatives.

One innovative approach involves the use of renewable starting materials. For example, benzoic acid has been synthesized from quinic acid, a compound derived from glucose, using a formic acid-mediated deoxygenation method. escholarship.org This strategy bypasses the traditional reliance on petroleum-based feedstocks like toluene. escholarship.org

Another key principle of green chemistry is the use of safer solvents, ideally water. Benzoylation reactions using the classic Schotten-Baumann method have been successfully performed in an aqueous environment at room temperature, demonstrating a low-cost and ecologically sustainable strategy for creating benzoic acid derivatives. brazilianjournals.com.brbrazilianjournals.com.br Furthermore, the development of solvent-free reaction conditions, for instance by grinding solid reactants together, represents another significant advancement in green synthesis. wjpmr.com These methodologies highlight the potential for developing more sustainable manufacturing processes for complex molecules like this compound.

Design, Synthesis, and Evaluation of 2 Chloro 6 Fluoro 3 Methoxybenzoic Acid Derivatives and Analogues

Structural Modification Strategies

The chemical architecture of 2-Chloro-6-fluoro-3-methoxybenzoic acid offers multiple sites for structural modification, enabling a systematic exploration of its chemical space. Researchers employ various strategies to fine-tune the molecule's electronic, steric, and physicochemical properties.

Exploration of Halogen Substituents

The nature and position of halogen substituents on the benzoic acid ring are critical determinants of molecular conformation and reactivity. The asymmetric substitution in 2-chloro-6-fluorobenzoic acid, with two different halogens at the ortho positions, leads to distinct intramolecular interactions and chemical behaviors compared to its symmetrically substituted counterparts. uc.pt

Quantum chemical calculations using density functional theory (DFT) provide insight into the potential energy landscapes of these molecules. mdpi.com A comparative analysis of 2,6-difluorobenzoic acid (26DFBA), 2,6-dichlorobenzoic acid (26DCBA), and 2-chloro-6-fluorobenzoic acid (2C6FBA) highlights these differences. For instance, the smaller size of fluorine compared to chlorine in 26DFBA results in lower rotational barriers for the carboxylic group. mdpi.com In contrast, the asymmetrically substituted 2-chloro-6-fluorobenzoic acid possesses one primary low-energy cis conformer, making its conformational space relatively simpler than mono-substituted benzoic acids. mdpi.com

| Compound | Key Conformational Features | Relative Energy of Trans Conformer (kJ·mol⁻¹) | Reference |

|---|---|---|---|

| 2,6-difluorobenzoic acid | Lower rotational barriers due to smaller fluorine atoms. Has four symmetry-equivalent conformers. | N/A (Multiple conformers with varying energies) | mdpi.comresearchgate.net |

| 2,6-dichlorobenzoic acid | Higher rotational barriers due to repulsive chlorine-oxygen interactions. Has a symmetry-related identical form. | N/A (Higher energy than cis) | mdpi.comresearchgate.net |

| 2-chloro-6-fluorobenzoic acid | Asymmetric substitution leads to one primary cis conformer. Has a symmetry-related identical form. | 17.07 | mdpi.com |

Variational Studies of Methoxy (B1213986) Group Analogues

The methoxy group at the 3-position is another key site for modification. Altering this group can significantly impact the compound's biological activity and selectivity. A common strategy involves the demethylation of the methoxy group to yield a hydroxyl (-OH) functionality. For example, in the synthesis of pyrazole-based enzyme inhibitors, a related precursor, N-benzyloxy-2-[3-(4-chloro-2-fluoro-3-methoxy-phenyl)-5-phenyl-1H-pyrazol-4-yl]acetamide, is treated with boron tribromide (BBr₃) to cleave the methyl ether and produce the corresponding 3-hydroxyphenyl derivative. nih.gov This transformation introduces a hydrogen-bonding donor, which can be crucial for interaction with biological targets.

Carboxylic Acid Functionalization

The carboxylic acid group is a primary handle for derivatization, allowing for the creation of amides, esters, and other functional groups. nih.gov This functionalization is fundamental to building molecular complexity and developing prodrugs or compounds with altered solubility and cell permeability.

One powerful application is the conversion of the carboxylic acid to a more reactive species, such as an acid chloride. This intermediate can then be used in a variety of coupling reactions. For instance, 2-methoxy benzoyl chlorides can undergo palladium-catalyzed reactions with alkynes to form coumarin (B35378) scaffolds, which are prevalent in pharmaceuticals and fluorescent probes. acs.org Another important functionalization is the conversion to hydroxamic acids. This moiety is a well-known zinc-chelating group and has been incorporated into inhibitors of metalloproteases, such as meprins. nih.gov

Synthesis of Novel Compound Libraries for Biological Screening

The development of efficient synthetic methodologies enables the creation of large libraries of derivatives based on the this compound scaffold. These libraries are essential for high-throughput screening to identify lead compounds with desired biological activities. A modular pathway using palladium catalysis allows for the synthesis of a diverse range of 3- and 4-substituted coumarins from various 2-methoxy benzoyl chlorides and alkynes. acs.org This approach demonstrates tolerance for a wide array of functional groups, facilitating the generation of a structurally diverse library for screening. acs.org Similarly, scaffold-hopping approaches have been used to design libraries of pyrazole-based inhibitors, where variations in substituents on the phenyl rings lead to compounds with differing inhibitory profiles against enzymes like meprin α and β. nih.gov

Structure-Activity Relationship (SAR) Studies for Derivatives

Structure-Activity Relationship (SAR) studies are crucial for optimizing lead compounds. By systematically modifying the structure of a parent compound and evaluating the biological activity of the resulting analogues, researchers can identify the structural features responsible for potency and selectivity.

In the development of pyrazole-based meprin inhibitors, SAR studies revealed key insights. nih.gov The initial 3,5-diphenylpyrazole (B73989) derivative showed high inhibitory activity against meprin α. nih.gov Subsequent modifications explored the impact of different substituents on the phenyl rings.

| Modification | Effect on Activity | SAR Implication | Reference |

|---|---|---|---|

| Introduction of methyl or benzyl (B1604629) groups at pyrazole (B372694) position 3(5) | Decreased inhibitory activity | Indicates a preference for a specific size or type of substituent at this position. | nih.gov |

| Introduction of acidic moieties on the phenyl ring | Increased activity against meprin β, but did not improve selectivity over meprin α. | Suggests that while acidic groups are beneficial for meprin β inhibition, other structural elements control selectivity. | nih.gov |

| Use of two benzodioxolane moieties | Higher inhibition of off-target metalloproteases (e.g., MMP2). | Highlights the role of this specific substituent in determining selectivity against related enzymes. | nih.gov |

| Introduction of two acidic moieties | Abolished off-target inhibition, leading to excellent selectivity. | Demonstrates that acidic groups can be used to steer selectivity away from other metalloproteases. | nih.gov |

These studies underscore how targeted structural modifications can fine-tune both the potency and the selectivity profile of inhibitors derived from scaffolds related to this compound. nih.gov

Comparative Analysis with Related Halogenated Benzoic Acid Derivatives

The properties of this compound are best understood in comparison to other halogenated benzoic acids. The interactions between the carboxylic group and ortho-halogen substituents significantly influence the molecule's structure and properties. uc.ptmdpi.com

A detailed investigation of 2,6-difluorobenzoic acid, 2,6-dichlorobenzoic acid, and 2-chloro-6-fluorobenzoic acid reveals that both the type and combination of halogens dictate the conformational landscape. mdpi.comresearchgate.net In the crystal structure of 2-chloro-6-fluorobenzoic acid, the carboxylic acid group is twisted out of the plane of the phenyl ring by approximately 47.8 degrees, likely due to steric factors. nih.gov This is a common feature in ortho-substituted benzoic acids. The acidity of the carboxylic acid can also be fine-tuned by the choice of substituents on the phenyl ring. nih.gov While fluorine is more electronegative, chlorine's ability to stabilize the carboxylate anion through its vacant d-orbitals can sometimes make chloro-substituted benzoic acids stronger than their fluoro-counterparts, depending on the substitution pattern. quora.com The crystal packing of 2-chloro-6-fluorobenzoic acid is characterized by the formation of hydrogen-bonded dimers, which are further linked by C-H···F contacts into wave-like sheets. nih.gov This structural information is vital for comparative studies and for understanding how these molecules behave in the solid state. nih.gov

Biological and Pharmacological Investigations of 2 Chloro 6 Fluoro 3 Methoxybenzoic Acid and Its Derivatives

Medicinal Chemistry Applications and Drug Development Initiatives

The unique substitution pattern of 2-chloro-6-fluoro-3-methoxybenzoic acid, featuring a combination of electron-withdrawing and electron-donating groups, provides a rich template for synthetic chemists. This has facilitated the creation of libraries of derivatives with a wide range of pharmacological activities.

Development of Anti-inflammatory Agents

Derivatives of halogenated benzoic acids have shown promise as anti-inflammatory agents. For instance, the synthesis of novel 2-chloro-4-(arylamino)-6,7-dimethoxyquinazoline derivatives has been explored for their anti-inflammatory potential. In one study, a series of these quinazoline (B50416) derivatives were designed and synthesized, with some compounds exhibiting good anti-inflammatory activity. Notably, one compound in the series demonstrated the highest activity with an IC50 value of 1.772 µg/ml when tested against a standard reference. nih.govnih.gov The mechanism of action for many anti-inflammatory drugs involves the inhibition of cyclooxygenase (COX) enzymes, which are key to the production of prostaglandins (B1171923) that mediate inflammation. nih.gov

Another area of investigation involves the synthesis of 1,3,4-oxadiazole (B1194373) derivatives. These heterocyclic compounds are known to possess a broad spectrum of biological activities, including anti-inflammatory effects. Research has shown that certain 1,3,4-oxadiazole derivatives can act as potent and selective COX-2 inhibitors, with some exhibiting superior anti-inflammatory activity compared to established drugs like celecoxib (B62257) in in-vivo models. nih.gov The development of such selective inhibitors is a key goal in anti-inflammatory drug discovery to minimize the gastrointestinal side effects associated with non-selective COX inhibitors.

Modulators of Premature Translation Termination and Nonsense-Mediated mRNA Decay

Nonsense-mediated mRNA decay (NMD) is a crucial cellular surveillance pathway that identifies and degrades messenger RNA (mRNA) transcripts containing premature termination codons (PTCs). This process prevents the synthesis of truncated and potentially harmful proteins. The modulation of NMD has emerged as a potential therapeutic strategy for a variety of genetic disorders and cancers. nih.govnih.gov

In the context of cancer, NMD can have a dual role, either promoting or suppressing tumors depending on the specific context. nih.gov This has led to the exploration of NMD inhibitors as a potential therapeutic approach. The inhibition of NMD can lead to the upregulation of genes involved in apoptotic stress responses, thereby promoting cancer cell death. bldpharm.com While the direct derivatization of this compound into NMD modulators is not yet extensively documented in publicly available research, the broader field of NMD inhibitor development is active. For instance, researchers have developed screening systems to identify novel small molecules that can inhibit NMD without significant toxicity. mdpi.com These inhibitors could potentially be used in combination with chemotherapeutics to enhance their efficacy. bldpharm.com The development of therapies that can modulate NMD holds promise for treating diseases caused by nonsense mutations. nih.govmdpi.com

Investigation as Potential Anticancer Agents

The quest for novel anticancer agents has led to the exploration of various chemical scaffolds, including those derived from halogenated benzoic acids. For example, the synthesis of novel 6-chloro- and 6-fluoro-chromone derivatives has yielded compounds with promising anticancer activity. These compounds were evaluated in vitro against Ehrlich ascites carcinoma (EAC) cells and in vivo in EAC-bearing mice, demonstrating their potential as leads for the development of topoisomerase inhibitors. nih.gov

Furthermore, the coumarin (B35378) scaffold, which can be synthesized from 2-methoxybenzoyl chloride derivatives, is found in many natural products and pharmaceuticals with biological applications, including anticancer activity. acs.org A modular synthetic pathway has been developed to produce a variety of coumarin derivatives from simple starting materials, highlighting the versatility of this chemical class in drug discovery. acs.org

Research into Antiviral Compounds

The structural features of this compound have also been incorporated into the design of potential antiviral agents. Research in this area has focused on the synthesis of benzimidazole (B57391) derivatives, which have shown activity against a range of viruses. For instance, a series of 2-chloro-5,6-dihalo-1-beta-D-ribofuranosylbenzimidazoles were synthesized and evaluated for their potential against human cytomegalovirus (HCMV). Some of these compounds, particularly the 2,5,6-trichloro and 2-chloro-5,6-dibromo ribonucleoside analogs, demonstrated notable activity against HCMV. nih.gov

The synthesis of such nucleoside analogs often involves multi-step processes, starting from substituted anilines to create the core benzimidazole structure, followed by ribosylation to attach the sugar moiety. nih.gov The antiviral activity of these compounds is often sensitive to the nature of the halogen substituents on the benzimidazole ring. nih.gov

Studies on Oxadiazole Compounds for Neuropathic and Inflammatory Pain Mitigation

The 1,3,4-oxadiazole ring is a privileged scaffold in medicinal chemistry, known to be a component of various compounds with a wide array of biological activities, including analgesic and anti-inflammatory properties. nih.govresearchgate.netnih.gov The synthesis of novel 1,3,4-oxadiazole derivatives has been a focus of research aimed at developing new treatments for pain and inflammation.

Studies have shown that certain ether-linked bis(heterocycles) containing a 1,3,4-oxadiazole moiety exhibit excellent anti-inflammatory and analgesic activities, comparable to standard drugs like ibuprofen (B1674241) and aspirin (B1665792) in preclinical models. nih.gov The synthetic strategies to access these molecules often involve cycloaddition reactions. nih.gov While direct derivatization of this compound into such oxadiazole-based pain therapeutics is an area for further exploration, the established pharmacological profile of the oxadiazole class makes it a promising avenue for future research starting from this benzoic acid derivative.

Selective Agonists of Specific Receptors (e.g., S1P5 receptor)

The sphingosine-1-phosphate (S1P) receptors, particularly the S1P5 receptor, are involved in various physiological processes within the immune and central nervous systems. The development of selective modulators for these receptors is a key area of interest for therapeutic intervention in related disorders. While the direct application of this compound derivatives as selective S1P5 receptor agonists is not prominently featured in current literature, the broader search for such selective agents is ongoing.

Research efforts have led to the discovery of novel series of potent and selective S1P5 antagonists. nih.gov These discoveries were often initiated by screening internal libraries of lipid-mimetic compounds. nih.gov In a similar vein, high-throughput screening campaigns have been employed to identify selective agonists for other S1P receptor subtypes, such as S1P4. These efforts have identified hit compounds that serve as a starting point for medicinal chemistry optimization to improve potency and selectivity. nih.gov The structural motifs from compounds like this compound could potentially be incorporated into future design strategies for novel S1P receptor modulators.

Antimicrobial Activity Studies

The antimicrobial potential of benzoic acid and its derivatives is well-established, with various substitutions on the benzene (B151609) ring modulating their efficacy against a range of microorganisms. Halogenation and the presence of methoxy (B1213986) groups are known to influence the biological activity of these compounds.

Studies on derivatives of 2-chlorobenzoic acid have demonstrated notable antibacterial properties. Research has indicated that these compounds can exhibit significant activity, particularly against Gram-negative bacteria. For instance, certain Schiff's bases of 2-chlorobenzoic acid have been shown to be more potent than their ester counterparts and have displayed efficacy comparable to some standard antibiotics against Escherichia coli. nih.gov

The introduction of fluorine into aromatic compounds is a common strategy in medicinal chemistry to enhance biological activity. While specific data for this compound is not available, studies on other fluorinated benzoic acid derivatives suggest that the presence of fluorine can contribute to antibacterial efficacy.

Table 1: Representative Antibacterial Activity of Structurally Related Benzoic Acid Derivatives

| Compound/Derivative Class | Bacterial Strain | Activity (e.g., MIC, Zone of Inhibition) | Reference |

| Schiff's bases of 2-chlorobenzoic acid | Escherichia coli | Comparable to Norfloxacin | nih.gov |

| 2-chlorobenzoic acid esters | Escherichia coli | Less potent than Schiff's bases | nih.gov |

| 2-chlorobenzoic acid derivatives | Staphylococcus aureus | Moderate activity | nih.gov |

| 2-chlorobenzoic acid derivatives | Bacillus subtilis | Moderate activity | nih.gov |

Note: This table is illustrative and based on studies of related compound classes, as specific data for this compound was not found.

The antifungal properties of benzoic acid and its derivatives are utilized in various applications, including as food preservatives. patsnap.comyoutube.com Investigations into derivatives of 2-chlorobenzoic acid have shown activity against common fungal strains.

For example, studies have evaluated these derivatives against Candida albicans and Aspergillus niger, indicating a broad spectrum of potential antifungal action. nih.gov The specific contribution of the chloro, fluoro, and methoxy substituents on the benzoic acid core of the target compound would require dedicated study, but the general antifungal potential of this class of molecules is recognized. Furthermore, some amide derivatives of chlorinated phenyl compounds have demonstrated promising antifungal potential, with a likely mechanism involving interaction with ergosterol (B1671047) in the fungal plasma membrane. scielo.brnih.govscielo.br

Table 2: Representative Antifungal Activity of Structurally Related Benzoic Acid Derivatives

| Compound/Derivative Class | Fungal Strain | Activity (e.g., MIC, Inhibition %) | Reference |

| 2-chlorobenzoic acid derivatives | Candida albicans | Moderate activity | nih.gov |

| 2-chlorobenzoic acid derivatives | Aspergillus niger | Moderate activity | nih.gov |

| 2-chloro-N-phenylacetamide | Aspergillus flavus | MIC: 16-256 µg/mL | scielo.brscielo.br |

Note: This table is illustrative and based on studies of related compound classes, as specific data for this compound was not found.

Mechanisms of Biological Action at the Molecular and Cellular Level

The primary mechanism of antimicrobial action for benzoic acid and its derivatives is the disruption of microbial cellular integrity and function. patsnap.comyoutube.com The lipophilic nature of the undissociated acid allows it to penetrate the cell membrane of bacteria and fungi. Once inside the more alkaline cytoplasm, the acid dissociates, releasing protons and lowering the intracellular pH. This acidification disrupts essential metabolic processes and inhibits the function of critical enzymes, ultimately leading to the cessation of growth and cell death. patsnap.comnih.gov

For some derivatives, more specific mechanisms have been proposed. For instance, certain antifungal amides are thought to act by binding to ergosterol, a key component of the fungal cell membrane, thereby disrupting membrane integrity. scielo.brnih.govscielo.br Additionally, inhibition of DNA synthesis has been suggested as a possible mechanism for some derivatives. scielo.brscielo.br The precise molecular and cellular targets of this compound would need to be elucidated through dedicated mechanistic studies.

Preclinical Pharmacokinetic and Pharmacodynamic Research

As of the current literature survey, no specific preclinical pharmacokinetic or pharmacodynamic data for this compound is publicly available.

In general, the pharmacokinetic profile of benzoic acid involves rapid absorption, metabolism in the liver via conjugation with glycine (B1666218) to form hippuric acid, and subsequent excretion in the urine. patsnap.comyoutube.com The introduction of halogen and methoxy substituents, as seen in this compound, would be expected to alter its pharmacokinetic properties, including its absorption, distribution, metabolism, and excretion (ADME) profile. For instance, halogenation can increase lipophilicity, potentially affecting membrane permeability and distribution into tissues. However, without specific studies on the target compound, any discussion on its preclinical pharmacokinetics and pharmacodynamics remains speculative. A preclinical study on a novel 5-aminosalicylic acid derivative provided insights into its pharmacokinetic profile, including elimination half-life and oral bioavailability, highlighting the type of data that would be necessary to characterize this compound. mdpi.com

Applications in Agricultural Science and Agrochemistry

Development as Herbicidal Agents

2-Chloro-6-fluoro-3-methoxybenzoic acid and its precursors are significant in the development of modern herbicidal agents. The structural framework of this and related halogenated benzoic acids is utilized to create complex molecules with potent bioactivity against weeds. Research in the agrochemical sector has demonstrated that compounds derived from this chemical family can serve as effective herbicides, contributing to improved agricultural practices. chemimpex.com

A prominent example of a herbicide developed from a closely related structure is the active ingredient known as Rinskor® (florpyrauxifen-benzyl). The chemical structure of Rinskor® contains a 4-chloro-2-fluoro-3-methoxyphenyl group, highlighting the direct relevance of the this compound scaffold. corteva.com Rinskor® is a synthetic auxin herbicide that mimics the action of natural plant hormones. Its molecules are absorbed by the plant and bind to specific auxin receptors within the cell nucleus, leading to uncontrolled growth that disrupts multiple essential plant processes. corteva.com This mode of action ultimately causes the death of susceptible weed species. corteva.com This herbicide is noted for its effectiveness in controlling a broad spectrum of economically important grasses, broadleaf weeds, and sedges, including biotypes that have developed resistance to other herbicide classes like ALS, ACCase, and glyphosate. corteva.com

The development of such herbicides from precursors like 2-chloro-6-fluorobenzaldehyde (B137617), which can be oxidized to form the corresponding benzoic acid, is also documented in patent literature. google.com This underscores the role of these halogenated aromatic compounds as foundational building blocks for creating novel and effective crop protection solutions. chemimpex.com

Table 1: Characteristics of Herbicides Derived from Related Structures

| Feature | Description | Source(s) |

| Active Ingredient Example | Rinskor® (florpyrauxifen-benzyl) | corteva.com |

| Chemical Family | Arylpicolinate (Synthetic Auxin) | corteva.com |

| Mode of Action | Binds to specific auxin receptors, causing uncontrolled plant growth. | corteva.com |

| Spectrum of Activity | Effective against grasses, broadleaf weeds, and sedges. | corteva.com |

| Resistance Management | Provides an alternative mode of action against resistant weed biotypes. | corteva.com |

| Precursor Compound | The structure contains a 4-chloro-2-fluoro-3-methoxyphenyl group. | corteva.com |

Role in Pesticide Synthesis and Research

This compound and its related chemical analogs are valuable intermediates in the synthesis and research of pesticides. chemimpex.comchemimpex.com The presence of chlorine, fluorine, and methoxy (B1213986) functional groups on the benzene (B151609) ring enhances the chemical reactivity and allows it to be a versatile building block for more complex, biologically active molecules. chemimpex.com Agrochemical research utilizes these types of compounds to formulate new pesticides, aiming to improve efficacy, stability, and target specificity. chemimpex.comchemimpex.com

The precursor, 2-chloro-6-fluorobenzaldehyde, is explicitly mentioned as an intermediate in the production of pesticides. wikipedia.org The synthesis of 2-chloro-6-fluorobenzoic acid from this aldehyde is a straightforward oxidation process. google.com Research has focused on developing efficient synthetic routes for compounds like 2-chloro-6-fluorobenzonitrile (B1630290) and 2-chloro-6-fluorobenzoic acid, with the acknowledgment that the final products are often potential pesticides. researchgate.net

Furthermore, the broader class of quinoline (B57606) carboxylic acids, which can be synthesized from halogenated anilines and other precursors, has been extensively studied for various biological activities, including as potential antimicrobial and antifungal agents for agricultural use. nih.govresearchgate.net This highlights the general importance of carboxylic acid derivatives in the creation of a wide array of crop protection agents.

Table 2: Role of Related Compounds in Pesticide Synthesis

| Compound | Role in Synthesis | Application Area | Source(s) |

| 2-Chloro-6-fluorobenzoic acid | Key building block | Herbicides and Pesticides | chemimpex.com |

| 2-Fluoro-3-methoxybenzoic acid | Intermediate/Building block | Herbicides and Pesticides | chemimpex.com |

| 2-Chloro-6-fluorobenzaldehyde | Intermediate | Pesticide Production | wikipedia.org |

| Quinoline Carboxylic Acid Derivatives | Target compounds | Antimicrobial/Antifungal Agents | nih.govresearchgate.net |

Impact on Plant Growth and Development in Research Models

The impact of this compound on plant growth is primarily understood through the action of herbicides derived from it. As seen with the herbicide Rinskor®, which incorporates a very similar chemical moiety, the primary effect on susceptible plants is the induction of uncontrolled growth. corteva.com This is a characteristic herbicidal effect of synthetic auxins. Plant growth regulators are chemicals used to alter plant growth; they can stimulate growth by promoting auxins, or have other effects by influencing different hormones. rainbowecoscience.com

When a synthetic auxin like Rinskor® is applied, it is rapidly absorbed and accumulates in the plant's meristematic tissues—the primary sites of growth. corteva.com The herbicide's binding to auxin receptors triggers a cascade of events that disrupts normal plant functions. corteva.com This leads to a loss of controlled growth, with visual symptoms appearing within hours to days. corteva.com The energy the plant would typically use for normal vegetative growth is diverted, leading to the eventual death of the plant. corteva.comrainbowecoscience.com

While direct studies on the application of this compound itself as a plant growth regulator in research models are not widely documented in the provided sources, the profound impact of its close derivative, Rinskor®, demonstrates the powerful influence this chemical class has on plant physiology. The less energy a plant expends on vegetative growth due to such external regulators, the more it can allocate to other processes, although in the case of a herbicide, the effect is lethally overwhelming. rainbowecoscience.com

Environmental Fate, Degradation, and Ecotoxicological Research

Biotransformation and Microbial Metabolism Studies of Fluoroorganic Compounds

The microbial metabolism of fluoroorganic compounds is a key factor in determining their environmental persistence. nih.gov While direct metabolic studies on 2-Chloro-6-fluoro-3-methoxybenzoic acid are not extensively documented, research on analogous fluorinated and chlorinated benzoic acids provides significant insights into potential biotransformation pathways.

Microorganisms have evolved diverse enzymatic systems to metabolize aromatic compounds, though the presence of halogens, particularly fluorine, can significantly hinder these processes due to the strength of the carbon-fluorine bond. wikipedia.org Studies have shown that both bacteria and fungi can transform fluorinated benzoic acids. For instance, the fungus Cunninghamella elegans has been observed to efficiently reduce various fluorinated benzoic acids to their corresponding benzyl (B1604629) alcohols. tandfonline.com In contrast, the soil bacterium Streptomyces sp. JCM9888 converts these same acids into their respective benzamides. tandfonline.com These transformations highlight that microbial metabolism is not always degradative and can lead to new, potentially persistent compounds.

Anaerobic bacteria also play a crucial role in the dehalogenation of aromatic compounds. The strictly anaerobic bacterium Syntrophus aciditrophicus has been shown to reductively dehalogenate 3-fluorobenzoate, producing benzoate (B1203000) and fluoride. nih.gov This process involves the formation of a diene metabolite, indicating that the bacterium uses a dearomatizing reductase to initiate the breakdown of the aromatic ring. nih.gov Similarly, denitrifying enrichment cultures from various soil and sediment samples have demonstrated the ability to degrade 3- and 4-chlorobenzoate (B1228818) under anaerobic conditions, with dehalogenation occurring as a key metabolic step. nih.gov However, the degradation of 2-chlorobenzoate (B514982) was observed to be much slower, suggesting that the position of the halogen substituent significantly impacts microbial metabolism. nih.gov

Given the structure of this compound, its biotransformation would likely be a complex, multi-step process. The presence of substituents at both ortho positions relative to the carboxylic acid group may create steric hindrance, potentially slowing enzymatic action. tandfonline.com It is plausible that initial transformation steps could involve demethylation of the methoxy (B1213986) group, reductive dechlorination, or reductive defluorination, depending on the specific microbial consortia and environmental conditions present.

Table 1: Examples of Microbial Biotransformation of Related Halogenated Benzoic Acids

| Microorganism | Substrate(s) | Transformation Product(s) | Reference(s) |

|---|---|---|---|

| Cunninghamella elegans | Fluoro- and trifluoromethyl-substituted benzoic acids | Corresponding benzyl alcohols | tandfonline.com |

| Streptomyces sp. JCM9888 | Fluoro- and trifluoromethyl-substituted benzoic acids | Corresponding benzamides | tandfonline.com |

| Syntrophus aciditrophicus | 3-Fluorobenzoate | Benzoate, Fluoride, 3-Fluorocyclohexadiene metabolite | nih.gov |

| Denitrifying Consortia | 3-Chlorobenzoate, 4-Chlorobenzoate | Complete degradation, stoichiometric halogen removal | nih.gov |

Degradation Pathways in Environmental Matrices

The degradation of this compound in environmental matrices like soil and water is expected to be influenced by its chemical stability and the prevailing environmental conditions (e.g., aerobic vs. anaerobic). The degradation of chlorinated benzoic acids has been studied more extensively and offers a model for understanding the potential fate of this more complex molecule.

Under aerobic conditions, the microbial degradation of chlorobenzoic acids typically proceeds via the formation of chlorocatechols. researchgate.net Enzymes such as dioxygenases initiate the attack on the aromatic ring, leading to ring cleavage and eventual mineralization. researchgate.netresearchgate.net For example, the degradation of 3-chlorobenzoic acid can be initiated by benzoate-1,2-dioxygenase, leading to the formation of chlorocatechols which are then funneled into central metabolic pathways. researchgate.net The presence of multiple halogens and a methoxy group on this compound would likely require a specialized consortium of microorganisms with a broad range of enzymatic capabilities to achieve complete degradation.

Anaerobic degradation pathways are also critical, particularly in environments such as sediments and anoxic zones in soil. nih.gov Reductive dehalogenation is often the first step in the anaerobic breakdown of chloroaromatic compounds. researchgate.net Following dehalogenation, the resulting benzoic acid molecule can be further degraded. researchgate.net Two primary anaerobic pathways for benzoate degradation are known: one involving the reduction of the aromatic ring followed by ring cleavage, and another where the molecule is activated by coenzyme A before degradation. researchgate.net

Advanced Treatment Methodologies for Related Compounds in Wastewater (e.g., Anaerobic-Aerobic Reactors)

Due to the likely persistence of compounds like this compound, conventional wastewater treatment plants may not be sufficient for their complete removal. nih.gov This necessitates the use of advanced treatment methodologies.

Advanced Oxidation Processes (AOPs) are a prominent group of technologies designed to degrade recalcitrant organic pollutants. researchgate.netabpsoil.com AOPs rely on the generation of highly reactive species, most notably the hydroxyl radical (•OH), which can non-selectively oxidize a wide range of organic compounds, leading to their mineralization into CO2, water, and inorganic ions. researchgate.netredalyc.org Common AOPs include:

Fenton and Photo-Fenton Processes: These use a combination of hydrogen peroxide (H2O2) and iron catalysts to generate hydroxyl radicals. researchgate.net

Ozonation: Ozone (O3) is a powerful oxidant that can directly react with pollutants or decompose to form hydroxyl radicals. mdpi.com

Photocatalysis: This process typically uses semiconductor materials like titanium dioxide (TiO2) which, upon UV irradiation, generate electron-hole pairs that lead to the formation of reactive oxygen species. mdpi.com

Sonolysis, Electrochemical Oxidation, and Plasma: These methods also effectively generate radicals for pollutant degradation. redalyc.orgresearchgate.net

AOPs have been successfully applied to treat wastewater containing various aromatic and halogenated pollutants. researchgate.netredalyc.org

Sequential Anaerobic-Aerobic Bioreactors offer a biological treatment strategy that leverages different microbial metabolisms. mdpi.com In this approach, wastewater first enters an anaerobic stage where reductive dehalogenation can occur, breaking down highly halogenated compounds into less halogenated, and often less toxic, intermediates. mdpi.com The effluent then moves to an aerobic stage where these intermediates can be completely mineralized by aerobic microorganisms. mdpi.com This sequential process has proven effective for the treatment of chlorinated ethenes and could be adapted for halogenated aromatic acids. mdpi.com The initial anaerobic step would be crucial for the cleavage of the C-Cl bond in this compound, making the molecule more amenable to subsequent aerobic degradation.

Table 2: Advanced Treatment Methodologies for Halogenated Organic Pollutants

| Treatment Technology | Mechanism | Target Pollutants | Key Advantages | Reference(s) |

|---|---|---|---|---|

| Advanced Oxidation Processes (AOPs) | Generation of hydroxyl radicals (•OH) | Persistent organic pollutants, including aromatic and halogenated compounds | High efficiency, potential for complete mineralization | researchgate.netredalyc.orgmdpi.com |

| Sequential Anaerobic/Aerobic Treatment | Reductive dehalogenation followed by aerobic mineralization | Chlorinated hydrocarbons, potentially adaptable for other halogenated organics | Complete degradation of highly halogenated compounds, lower operational costs than AOPs | mdpi.com |

Bioaccumulation and Environmental Persistence Studies

Halogenated organic compounds are often characterized by their environmental persistence and potential to bioaccumulate in food chains. chromatographyonline.comnih.govresearchgate.net Persistence refers to the length of time a chemical remains in the environment before being broken down. nih.gov Bioaccumulation is the process by which chemicals build up in an organism at a rate faster than they can be metabolized or excreted.

The persistence of this compound is expected to be high, primarily due to the carbon-fluorine bond, which is one of the strongest in organic chemistry. wikipedia.org This stability makes the compound resistant to both chemical and biological degradation. The presence of a chlorine atom further contributes to its recalcitrance. Halogenated aromatic compounds can remain in the environment for extended periods, with half-lives in soil that can range from days to years depending on the specific structure and environmental conditions. nih.gov

The potential for bioaccumulation is often estimated using the octanol-water partition coefficient (Log Kow or XlogP), which measures a chemical's lipophilicity. Compounds with high Log Kow values tend to partition into fatty tissues of organisms. The predicted XlogP value for this compound is 1.7. uni.luuni.lu This relatively low value suggests a lower potential for bioaccumulation compared to highly lipophilic pollutants like PCBs or some pesticides. However, even compounds with moderate lipophilicity can be of concern, and factors other than lipophilicity can influence bioaccumulation.

Studies on other chlorinated and fluorinated organic pollutants have shown that they can be detected in various environmental compartments, including water, soil, and biota, far from their points of release, indicating long-range atmospheric transport. nih.gov Given its stability, it is plausible that this compound could also be subject to long-range transport, leading to widespread, low-level environmental contamination. The detection of various per- and polyfluoroalkyl substances (PFAS) in diverse environmental matrices and living organisms underscores the environmental risk posed by persistent fluorinated chemicals. nih.gov

Advanced Analytical Methodologies for Research on 2 Chloro 6 Fluoro 3 Methoxybenzoic Acid

Chromatographic Techniques for Purity Profiling and Impurity Analysis

Chromatography is a cornerstone for separating and analyzing mixtures of chemical compounds. For "2-Chloro-6-fluoro-3-methoxybenzoic acid," liquid chromatography techniques are particularly vital for assessing its purity and identifying any process-related impurities or degradation products.

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the purity determination of active pharmaceutical ingredients and key intermediates. A typical approach involves developing a gradient reverse-phase HPLC (RP-HPLC) method capable of separating the main compound from its potential impurities. ekb.eg Method development for a compound like "this compound" would begin with selecting an appropriate stationary phase, such as a C18 column, and optimizing the mobile phase composition. ekb.egsielc.com A mobile phase might consist of an aqueous buffer (e.g., with formic or phosphoric acid for mass spectrometry compatibility) and an organic solvent like acetonitrile (B52724) or methanol. sielc.com

Validation of the developed HPLC method is performed according to the International Conference on Harmonization (ICH) guidelines. ekb.eg This ensures the method is reliable for its intended purpose. Key validation parameters include:

Specificity: The ability to assess the analyte unequivocally in the presence of other components like impurities or degradants. ekb.eg

Linearity: Demonstrating a proportional relationship between the concentration of the analyte and the detector response over a specified range. ekb.eg

Accuracy: The closeness of the test results to the true value. ekb.eg

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. ekb.eg

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. ekb.eg

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. ekb.eg

Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters. ekb.eg

Table 1: Illustrative HPLC Method Parameters for Analysis of this compound This table is a hypothetical example based on typical RP-HPLC methods for similar aromatic acids.

| Parameter | Example Condition |

| Column | Zorbax SB-Aq, 5 µm, 4.6 x 250 mm ekb.eg |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | Time-based gradient from 10% to 90% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detector Wavelength | 205 nm ekb.eg |

| Injection Volume | 10 µL |

Ultra-Performance Liquid Chromatography (UPLC) Applications

Ultra-Performance Liquid Chromatography (UPLC) operates on the same principles as HPLC but utilizes columns with smaller particle sizes (typically less than 2 µm). researchgate.net This results in significantly higher resolution, sensitivity, and speed of analysis compared to traditional HPLC. researchgate.net The application of UPLC can dramatically reduce run times and solvent consumption, making it a cost-effective and efficient tool for high-throughput analysis. researchgate.net For "this compound," UPLC can be used for rapid purity checks, dose formulation analysis, and the analysis of metabolites in biological samples. chromatographyonline.comnih.gov The enhanced sensitivity of UPLC is particularly advantageous for detecting and quantifying trace-level impurities. researchgate.net

Mass Spectrometry for Metabolite Identification and Quantification

Mass Spectrometry (MS), especially when coupled with liquid chromatography (LC-MS), is an indispensable tool for identifying and quantifying metabolites. When a compound like "this compound" is studied in a biological system, it can undergo various metabolic transformations. LC-MS techniques allow for the separation of these metabolites from the parent compound and from endogenous biological matrix components, followed by their structural elucidation. nih.gov

High-resolution mass spectrometry (HRMS), such as Time-of-Flight (TOF) or Orbitrap-based systems, provides highly accurate mass measurements of ions. nih.gov This accuracy enables the determination of the elemental composition of the parent drug and its metabolites. nih.gov Further structural information is obtained through tandem mass spectrometry (MS/MS), where precursor ions are fragmented to create a characteristic fragmentation pattern, which helps in identifying the structure of the metabolite. nih.gov Common metabolic pathways that could be identified include hydroxylation, demethylation, glucuronidation, and sulfate (B86663) conjugation. nih.gov A UPLC-MS/MS method would be validated for sensitivity, accuracy, and precision to ensure reliable quantification of metabolites in plasma or other biological fluids. nih.gov

Table 2: Predicted Mass Spectrometry Adducts for this compound (C₈H₆ClFO₃) Data sourced from PubChemLite predictions. uni.lu

| Adduct | Ion Formula | Predicted m/z |

| [M+H]⁺ | [C₈H₇ClFO₃]⁺ | 205.00623 |

| [M+Na]⁺ | [C₈H₆ClFO₃Na]⁺ | 226.98817 |

| [M-H]⁻ | [C₈H₅ClFO₃]⁻ | 202.99167 |

| [M+K]⁺ | [C₈H₆ClFO₃K]⁺ | 242.96211 |

| [M+NH₄]⁺ | [C₈H₁₀ClFO₃N]⁺ | 222.03277 |

Spectroscopic Characterization in Research

Spectroscopic techniques are used to elucidate the molecular structure of a compound. For a molecule like "this compound," methods such as Fourier-transform infrared (FTIR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and X-ray crystallography are employed.

Research on the closely related compound "2-chloro-6-fluorobenzoic acid" using matrix isolation FTIR spectroscopy combined with Density Functional Theory (DFT) calculations has been performed to study its conformational landscape. dergipark.org.tr Such studies revealed that the most stable conformer has a cis carboxylic acid moiety, and this form was experimentally isolated and characterized. dergipark.org.tr UV irradiation of this related compound led to its decarboxylation. dergipark.org.tr

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystal. A study on "2-chloro-6-fluorobenzoic acid" showed that it crystallizes in the monoclinic space group P2₁/c. dergipark.org.trnih.gov In the crystal, molecules form dimers through O-H···O hydrogen bonds between their carboxylic acid groups. nih.gov Due to steric factors, the carboxylic acid group is twisted out of the plane of the phenyl ring. nih.gov Similar spectroscopic and crystallographic studies would be essential to fully characterize the structure of "this compound".

Techniques for Isolation of Impurities in Preparative Separations

When an impurity needs to be identified or characterized, it must first be isolated from the bulk material. Preparative liquid chromatography is a technique used for this purpose. The analytical HPLC methods developed for purity testing can often be scaled up for preparative separations. sielc.com By using a larger column and a higher flow rate, significant quantities of the sample can be injected. Fractions corresponding to the impurity peaks are collected as they elute from the column. These isolated fractions, now enriched with the impurity, can then be subjected to further spectroscopic analysis (e.g., MS, NMR) for definitive structure elucidation. This liquid chromatography method is scalable and suitable for isolating impurities for further study. sielc.com

Radiosynthesis and Imaging Applications (e.g., PET Imaging)

Positron Emission Tomography (PET) is a powerful molecular imaging technique that uses radiotracers to visualize and measure biological processes in vivo. Derivatives of "this compound" could potentially be developed into PET radiotracers. This typically involves labeling the molecule with a positron-emitting radionuclide, such as fluorine-18 (B77423) (¹⁸F) or carbon-11 (B1219553) (¹¹C). nih.gov

The synthesis of a PET tracer often involves preparing a suitable precursor molecule that can undergo a rapid radiolabeling reaction. nih.gov For example, a desmethyl or a leaving group-containing precursor derived from "this compound" could be synthesized. This precursor would then be reacted with [¹¹C]methyl triflate for O-[¹¹C]methylation or with [¹⁸F]fluoride via nucleophilic substitution to introduce the radioisotope. nih.govresearchgate.net The resulting radiolabeled product must be rapidly purified, typically using HPLC, to ensure high radiochemical purity before it can be used in PET imaging studies. nih.govnih.gov The entire automated process, from synthesis to purification, is designed to be completed quickly due to the short half-lives of the radioisotopes (approx. 20 minutes for ¹¹C and 110 minutes for ¹⁸F). researchgate.netresearchgate.net

Theoretical and Computational Studies of 2 Chloro 6 Fluoro 3 Methoxybenzoic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are essential for understanding the molecular properties of halogenated benzoic acids. For the closely related 2-chloro-6-fluorobenzoic acid, DFT calculations at the B3LYP/6-311++G(d,p) level of theory have been used to investigate its conformational landscape and electronic structure. dergipark.org.trresearchgate.net

These studies reveal that the molecule can exist in different conformations primarily due to the rotation of the carboxylic acid group. The most stable conformer features the carboxylic group in a cis conformation, where the hydroxyl proton is oriented towards the carbonyl oxygen. dergipark.org.tr Two other higher-energy conformers with a trans carboxylic acid moiety are predicted to be approximately 17 kJ·mol⁻¹ less stable than the cis form. dergipark.org.truc.pt The energy barrier for the conversion from the stable cis to the trans conformer is calculated to be around 47.5 kJ·mol⁻¹, while the reverse barrier is significantly lower at 30.4 kJ·mol⁻¹. uc.pt This suggests that any trans conformer formed would likely relax back to the more stable cis form. uc.pt

Such computational analyses provide insight into the molecule's reactivity, stability, and spectroscopic properties. The addition of a methoxy (B1213986) group at the 3-position in 2-Chloro-6-fluoro-3-methoxybenzoic acid would introduce further electronic and steric effects, likely influencing the rotational barriers and the relative stability of its conformers, which could be precisely modeled using similar DFT methods.

Table 1: Calculated Relative Energies of 2-chloro-6-fluorobenzoic Acid Conformers Data based on the analogous compound 2-chloro-6-fluorobenzoic acid.

| Conformer | Carboxylic Acid Orientation | Relative Energy (kJ·mol⁻¹) | Computational Method |

| I | cis | 0 (most stable) | DFT (B3LYP/6-311++G(d,p)) dergipark.org.tr |

| II | trans | ~17 | DFT (B3LYP/6-311++G(d,p)) dergipark.org.tr |

| III | trans | ~17 | DFT (B3LYP/6-311++G(d,p)) dergipark.org.tr |

Molecular Docking and Simulation Studies for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial in drug discovery for screening potential drug candidates against biological targets like proteins and enzymes.

While specific molecular docking studies for this compound are not detailed in the literature, its structural motifs are found in compounds designed as inhibitors for various enzymes. For instance, related benzoic acid derivatives have been investigated as inhibitors of Stearoyl-CoA Desaturase 1 (SCD1), an enzyme implicated in metabolic diseases and cancer. nih.govrsc.org SCD1 is a key enzyme in lipid metabolism, and its inhibition is a therapeutic strategy. rsc.orgnih.gov

A hypothetical docking study of this compound into the SCD1 active site would involve:

Obtaining the 3D crystal structure of the SCD1 enzyme.

Generating a low-energy 3D conformation of the ligand.

Using docking software to place the ligand into the enzyme's binding pocket and score the interactions.

The results would predict the binding affinity and identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and amino acid residues in the target protein, guiding the design of more potent inhibitors. nih.gov Molecular dynamics simulations could then be used to assess the stability of the predicted ligand-protein complex over time. nih.govnih.gov

Mechanistic Investigations of Chemical Reactions via Computational Methods

Computational methods are powerful tools for elucidating the mechanisms of chemical reactions. Studies on the parent compound, 2-chloro-6-fluorobenzoic acid, demonstrate this application clearly. The UV-induced photochemistry of this molecule, when isolated in a cryogenic xenon matrix, was investigated using a combination of FTIR spectroscopy and DFT calculations. dergipark.org.tr

Experimental results showed that laser UV irradiation (at λ = 235 nm) of matrix-isolated 2-chloro-6-fluorobenzoic acid led to its prompt decarboxylation. dergipark.org.tr To identify the products, DFT calculations were performed. These calculations predicted the vibrational (IR) spectra for the starting material and its potential photoproducts. dergipark.org.tr The computed spectrum for 1-chloro-3-fluorobenzene (B165101) and carbon dioxide (CO₂) perfectly matched the experimental IR spectrum of the photolysed matrix. dergipark.org.tr This provided conclusive evidence that the photochemical reaction proceeds via the following pathway:

C₇H₄ClFO₂ (2-chloro-6-fluorobenzoic acid) + hν (UV light) → C₆H₄ClF (1-chloro-3-fluorobenzene) + CO₂

This combination of experimental and computational work allows for a detailed mechanistic understanding that would be difficult to achieve by either method alone.

Solid-State Structure Analysis through X-ray Diffraction and Hydrogen Bonding Networks

Single-crystal X-ray diffraction is the definitive method for determining the solid-state structure of a crystalline compound. It provides precise information on bond lengths, bond angles, and intermolecular interactions.

The crystal structure of the parent compound, 2-chloro-6-fluorobenzoic acid, has been determined. nih.gov It crystallizes in the monoclinic system with the space group P2₁/c. dergipark.org.trnih.gov A key feature of its solid-state structure is the formation of centrosymmetric dimers through strong O—H⋯O hydrogen bonds between the carboxylic acid groups of two adjacent molecules. nih.gov This is a common and robust supramolecular synthon for carboxylic acids.

These dimeric units are further connected by weaker C—H⋯F contacts, forming undulating sheets within the crystal lattice. nih.gov Due to steric hindrance from the ortho substituents, the carboxylic acid group is twisted out of the plane of the benzene (B151609) ring by an angle of 47.83°. nih.gov The detailed crystallographic data provides a fundamental understanding of the molecule's packing and intermolecular forces in the solid state.

Table 2: Crystallographic Data for 2-chloro-6-fluorobenzoic acid Data based on the analogous compound 2-chloro-6-fluorobenzoic acid.

| Parameter | Value | Reference |

| Chemical Formula | C₇H₄ClFO₂ | nih.gov |

| Molecular Weight | 174.55 g/mol | nih.gov |

| Crystal System | Monoclinic | nih.gov |

| Space Group | P2₁/c | dergipark.org.trnih.gov |

| a (Å) | 3.7655 (2) | nih.gov |

| b (Å) | 13.9660 (7) | nih.gov |

| c (Å) | 13.2300 (7) | nih.gov |

| β (°) | 98.034 (3) | nih.gov |

| Volume (ų) | 688.92 (6) | nih.gov |

| Z (molecules/unit cell) | 4 | nih.gov |

| Hydrogen Bonding | O—H⋯O dimers | nih.gov |

Predictive Modeling of Biological Activity and ADMET Properties

In modern drug discovery, computational models are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound before its synthesis, saving time and resources. Quantitative Structure-Activity Relationship (QSAR) models correlate variations in the chemical structure of compounds with their biological activity.

For this compound, while specific experimental biological data is scarce, its ADMET and physicochemical properties can be estimated using various predictive software models. These predictions are based on the molecule's structure and comparison to databases of known compounds. Such models can predict properties like lipophilicity (logP), aqueous solubility, potential for blood-brain barrier penetration, interaction with metabolic enzymes (like Cytochrome P450s), and potential toxicity. For example, the related compound 6-chloro-2-fluoro-3-methoxybenzoic acid has been evaluated in large-scale screening programs like ToxCast, which generate data on potential bioactivity across numerous cellular pathways.

Table 3: Predicted Physicochemical and ADMET Properties for an Isomer, 6-chloro-2-fluoro-3-methoxybenzoic acid Data presented for the isomeric compound as a representative example of predictive modeling.

| Property | Predicted Value | Significance |

| XlogP | 1.7 | Measures lipophilicity, affects absorption and distribution. |

| Molecular Weight | 204.58 g/mol | Influences diffusion and transport across membranes. |

| Hydrogen Bond Donors | 1 | Number of potential hydrogen bond donating groups. |

| Hydrogen Bond Acceptors | 4 | Number of potential hydrogen bond accepting groups. |

| Polar Surface Area | 55.8 Ų | Affects cell permeability and transport characteristics. |

Source: Predicted values are typically generated by computational platforms such as those integrated into the PubChem database.

Future Research Directions and Translational Challenges

Exploration of Novel Synthetic Routes and Sustainable Methodologies